N'-1,3-benzodioxol-5-yl-N,N-di-sec-butylurea is a synthetic compound that acts as a selective antagonist of the endothelin ETA receptor. [, ] It is a significant molecule in cardiovascular research, particularly in studying the role of the endothelin system in conditions like diabetic nephropathy and neointimal hyperplasia. [, , , ]
N'-1,3-benzodioxol-5-yl-N,N-di-sec-butylurea acts as a selective antagonist of the endothelin ETA receptor. [, ] This means it binds to the ETA receptor and blocks the binding of endothelin-1, preventing the activation of downstream signaling pathways. [] By inhibiting the ETA receptor, it counteracts the vasoconstrictive, proliferative, and inflammatory effects mediated by endothelin-1. [, , ]
Diabetic Nephropathy: Research suggests that ABT-627 can attenuate proteinuria, reduce glomerular permeability, and restore the integrity of glomerular filtration barrier components in animal models of diabetic nephropathy. [] It also demonstrates anti-inflammatory and antifibrotic effects in the kidneys, making it a promising therapeutic candidate for this condition. []
Neointimal Hyperplasia: Studies using ABT-627 have provided insights into the role of endothelin receptors in neointimal hyperplasia, a thickening of the artery wall after injury. [, ] While inhibiting the endothelin ETA receptor with ABT-627 shows promise in reducing neointimal hyperplasia, research also suggests that blocking the ETB receptor can exacerbate this condition. [, ] This highlights the complex interplay of endothelin receptors in vascular remodeling.
Sex Differences in Vascular Remodeling: Research utilizing ABT-627 has illuminated the role of endothelin ETB receptors in the observed sex differences in response to vascular injury. [] Findings suggest that ETB receptor activity might contribute to the protective effects of estrogen in females, influencing the development of neointimal hyperplasia. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4